N-cycloheptyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the quinazolinone derivatives family. These compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require the use of dry pyridine and acyl or aroyl chlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazolinone core, using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as cathepsin G and human leukocyte elastase, which are involved in inflammatory processes . Additionally, it may interact with DNA and RNA, affecting cellular replication and transcription .
Comparison with Similar Compounds
Similar Compounds
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Known for its antimicrobial activity.
N-cycloheptyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide: Exhibits similar structural features and biological activities.
Uniqueness
N-CYCLOHEPTYL-4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific combination of cycloheptyl and cyclohexane carboxamide groups attached to the quinazolinone core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H31N3O2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cycloheptyl-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C23H31N3O2/c27-22(25-19-7-3-1-2-4-8-19)18-13-11-17(12-14-18)15-26-16-24-21-10-6-5-9-20(21)23(26)28/h5-6,9-10,16-19H,1-4,7-8,11-15H2,(H,25,27) |
InChI Key |
GNBITVVZBJNDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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